molecular formula C22H22FN5O2 B3003786 1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone CAS No. 1326897-50-0

1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone

Numéro de catalogue: B3003786
Numéro CAS: 1326897-50-0
Poids moléculaire: 407.449
Clé InChI: UFWVDAKRXHWORA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-[4-(4-{[1-(4-Fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone is a synthetic compound featuring a piperazine core substituted with two key moieties:

  • Arylpiperazine group: The piperazine ring is linked to a phenyl group bearing an ethanone substituent at the para position.
  • Triazole-carboxamide group: The 1,2,3-triazole ring is attached via a carbonyl bridge to the piperazine and further substituted with a 4-fluoro-3-methylphenyl group.

Its molecular weight is estimated at 452.45 g/mol (based on the formula C₂₄H₂₃F₄N₅O₂), with a ChemSpider ID referenced in PubChem records (see ).

Propriétés

IUPAC Name

1-[4-[4-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-15-13-19(7-8-20(15)23)28-14-21(24-25-28)22(30)27-11-9-26(10-12-27)18-5-3-17(4-6-18)16(2)29/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWVDAKRXHWORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Analyse Biochimique

Molecular Mechanism

The molecular mechanism of action of 1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Activité Biologique

The compound 1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone is a complex organic molecule that exhibits significant biological activity. The presence of the triazole ring and piperazine moiety suggests potential applications in pharmacology, particularly in the field of anticancer and antimicrobial therapies. This article presents a detailed overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and specific case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C22H24FN5O\text{C}_{22}\text{H}_{24}\text{F}\text{N}_{5}\text{O}

The key functional groups include:

  • Triazole : Known for its role in various biological activities.
  • Piperazine : Commonly associated with psychoactive effects and used in various pharmaceuticals.
  • Fluoro-substituted phenyl group : Imparts unique electronic properties that enhance biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the triazole ring via azide-alkyne cycloaddition.
  • Coupling with piperazine derivatives.
  • Final modifications to introduce the ethanone group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole rings. For example, a related study demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves:

  • Cell cycle arrest : Inducing G2/M phase arrest.
  • Apoptosis induction : Triggering programmed cell death through intrinsic pathways.

Case Study: Antiproliferative Effects

In vitro assays revealed that related triazole compounds exhibited IC50 values as low as 52 nM against MCF-7 cells, indicating strong antiproliferative activity. The compound under consideration is hypothesized to have similar or enhanced efficacy due to its unique structure.

CompoundCell LineIC50 (nM)Mechanism
Triazole AMCF-752G2/M arrest, apoptosis
Triazole BA54974Apoptosis via mitochondrial pathway
Target CompoundMCF-7TBDTBD

Antimicrobial Activity

The triazole moiety is also known for its antifungal properties. Compounds similar to the target compound have shown effectiveness against various fungal strains, potentially making it useful in treating infections caused by resistant pathogens.

The biological activity of 1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone can be attributed to several mechanisms:

  • Inhibition of tubulin polymerization : Similar to other triazole-containing compounds, it may disrupt microtubule formation, leading to cell cycle arrest.
  • Modulation of signaling pathways : It may influence pathways involved in cell survival and apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / ID Structural Features Molecular Weight (g/mol) Key Biological/Physicochemical Properties Reference(s)
Target Compound Piperazine + ethanone-phenyl + 1,2,3-triazole-(4-fluoro-3-methylphenyl) ~452.45 Hypothesized kinase inhibition; moderate lipophilicity
4-(4-Ethoxybenzyl)-1-piperazinylmethanone () Ethoxybenzyl + 3-fluorophenyl 342.41 Higher hydrophobicity (logP ~3.5); potential CNS activity
1-(4-{3-[4-(4-Ethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone () Hydroxypropoxy linker + methoxyphenyl ~454.51 Enhanced aqueous solubility due to polar hydroxy group
4-(4-Fluorobenzyl)piperazin-1-ylmethanone (, Compound 9) 4-Fluorobenzyl + 4-chlorophenyl 332.80 Confirmed kinase inhibitory activity (IC₅₀ = 0.8 μM)
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29, ) Trifluoromethylphenyl 312.27 Electron-withdrawing CF₃ group enhances metabolic stability
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(3-propyl-1H-benzimidazol-3-i... () Benzimidazole-thioether + fluorophenyl ~426.50 Dual-action (antimicrobial + receptor modulation)

Key Structural-Activity Relationship (SAR) Insights:

Triazole vs.

Fluorine Substitution : The 4-fluoro-3-methylphenyl group in the target compound balances lipophilicity and metabolic stability better than the 4-chlorophenyl group in ’s Compound 9 .

Ethanone vs. Methanone: The ethanone group in the target compound may confer greater conformational flexibility than rigid methanone-linked analogs (e.g., ), aiding in target accommodation .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of this compound?

The synthesis typically involves multi-step reactions:

Friedel-Crafts acylation to introduce the ethanone group on the aromatic ring, using acyl chlorides and Lewis acids like AlCl₃ .

Piperazine coupling via carbamate or carbonyl intermediates. For example, triazole-piperazine linkages can be formed using carbodiimide-mediated coupling (e.g., DCC or EDC) under inert conditions .

Fluorophenyl-triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity for the 1,4-disubstituted triazole .
Key considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to achieve >95% purity .

Basic: What analytical techniques are critical for structural characterization?

  • X-ray crystallography : Resolves 3D conformation, particularly for triazole-piperazine interactions and fluorophenyl spatial orientation .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl on fluorophenyl at δ ~2.3 ppm; triazole protons at δ ~7.5–8.5 ppm) .
    • 19F NMR : Verify fluorine substitution patterns (δ ~-110 to -120 ppm for para-fluoro groups) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching C₂₃H₂₃F₄N₅O₂) .

Advanced: How can researchers address discrepancies in spectroscopic data during characterization?

  • Cross-validation : Combine multiple techniques (e.g., X-ray crystallography to resolve ambiguities in NMR peak assignments) .
  • Dynamic NMR : Assess rotational barriers in piperazine rings if splitting patterns suggest conformational flexibility .
  • Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm functional groups .

Advanced: What strategies optimize synthetic yield and purity for scale-up?

  • Catalyst screening : Test alternatives to Cu(I) in CuAAC (e.g., Ru-based catalysts for reduced byproducts) .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for coupling steps to enhance solubility of aromatic intermediates .
  • Workflow adjustments : Implement flow chemistry for exothermic steps (e.g., acylation) to improve temperature control and reproducibility .
    Data-driven approach : Compare yields under varying conditions (Table 1):
ConditionYield (%)Purity (%)
CuSO₄/NaAsc (RT)6592
RuCl₃ (60°C)7895
Solvent-free (MW)7290

Advanced: How to design biological activity assays targeting enzyme inhibition?

  • Target selection : Prioritize enzymes with fluorophenyl-binding pockets (e.g., kinases, cytochrome P450 isoforms) based on structural analogs .
  • Assay protocols :
    • Fluorescence polarization : Measure binding affinity using labeled ATP competitors.
    • Microscale thermophoresis (MST) : Quantify interactions with low protein consumption .
  • Control experiments : Include structurally similar compounds (e.g., non-fluorinated analogs) to isolate fluorine’s electronic effects .

Basic: What safety protocols are essential for handling this compound?

  • Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis of the triazole or piperazine moieties .
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .
  • Exposure mitigation : Use fume hoods during synthesis; monitor airborne particulates via LC-MS if crystalline dust is generated .

Advanced: How to resolve contradictions in reported biological activity data?

  • Dose-response reevaluation : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Metabolic stability assays : Use liver microsomes to assess if fluorophenyl groups enhance/degrade activity via CYP-mediated metabolism .
  • Structural analogs : Compare with derivatives lacking the methyl group on fluorophenyl to isolate steric vs. electronic contributions .

Basic: What computational tools aid in predicting physicochemical properties?

  • LogP calculation : Use Molinspiration or ACD/Labs Percepta to estimate lipophilicity (critical for blood-brain barrier penetration studies) .
  • pKa prediction : Determine basicity of piperazine nitrogen(s) using SPARC online calculator .

Advanced: How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm intracellular target binding by measuring protein melting point shifts .
  • CRISPR knockouts : Use cell lines lacking the putative target enzyme to establish specificity .

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